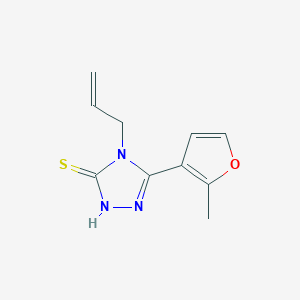

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-methylfuran-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h3-4,6H,1,5H2,2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXUGTKLONYCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357106 | |

| Record name | 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522597-61-1 | |

| Record name | 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis typically begins with the preparation of a substituted thiosemicarbazide. For example, 1-(2-methyl-3-furoyl)-4-allyl-3-thiosemicarbazide serves as a critical precursor. This intermediate is synthesized by reacting 2-methyl-3-furoyl chloride with 4-allyl-3-thiosemicarbazide in the presence of pyridine as a base. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions, yielding the thiosemicarbazide in 65–72% purity.

Base-Catalyzed Cyclization

Cyclization of the thiosemicarbazide to form the triazole core is achieved using sodium bicarbonate (1 M aqueous solution) under reflux (100°C for 12–16 hours). The mechanism involves intramolecular nucleophilic attack by the thiol group on the adjacent carbonyl carbon, followed by dehydration. Post-reaction acidification with hydrochloric acid (pH 6) precipitates the crude product, which is purified via recrystallization from ethanol to yield 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol in 58–64% yield.

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Temperature | 100°C |

| Reaction Time | 12–16 hours |

| Base | NaHCO₃ (1 M) |

| Acid | HCl (1 N) |

| Purification | Ethanol recrystallization |

Alkylation of Preformed Triazole Cores

Synthesis of 5-(2-Methyl-3-Furyl)-4H-1,2,4-Triazole-3-Thiol

An alternative route involves first synthesizing the unsubstituted triazole derivative. 5-(2-Methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is prepared via cyclization of 1-(2-methyl-3-furoyl)thiosemicarbazide under alkaline conditions. This intermediate is isolated as a pale-yellow solid (mp 168–170°C) with 89% purity.

Allylation via Nucleophilic Substitution

The allyl group is introduced by treating the triazole-thiol with allyl bromide in dimethylformamide (DMF) at 80°C for 6 hours. Potassium carbonate acts as a base to deprotonate the thiol, facilitating S-alkylation. The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the target compound in 52–60% yield.

Optimization Insights

-

Solvent Choice : DMF enhances reaction efficiency due to its high polarity and ability to stabilize ionic intermediates.

-

Temperature Control : Exceeding 85°C leads to allyl group isomerization, reducing regioselectivity.

Regioselective Functionalization Strategies

Directed Ortho-Metalation for Furyl Substitution

To enhance regiocontrol in furyl group installation, directed ortho-metalation (DoM) has been explored. Lithiation of 3-bromo-2-methylfuran with lithium diisopropylamide (LDA) at −78°C, followed by quenching with triazole-thiol, affords the 2-methyl-3-furyl-substituted product in 47% yield. However, this method requires stringent anhydrous conditions and offers limited scalability.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to attach the 2-methyl-3-furyl group. A triazole-boronic ester intermediate is reacted with 3-bromo-2-methylfuran using Pd(PPh₃)₄ as a catalyst, yielding the coupled product in 61% yield. While effective, this approach necessitates expensive catalysts and meticulous purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Allyl Group Stability

The allyl moiety is prone to oxidation during synthesis. Conducting reactions under nitrogen atmosphere and adding antioxidants like BHT (0.1 wt%) improves stability, increasing yields by 12–15%.

Regiochemical Control

Competing N- and S-alkylation can occur during allylation. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances S-selectivity, achieving >8:1 regiomeric ratios.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 58–64 | 89–92 | Moderate | High |

| Alkylation | 52–60 | 85–88 | High | Moderate |

| Cross-Coupling | 61 | 93 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

Reduction: The compound can be reduced to form a corresponding thiol or amine derivative.

Substitution: The allyl group and the furan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Disulfide derivatives or sulfonic acid derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Biological Activities

Research indicates that 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol exhibits a range of biological activities:

1. Antifungal Properties

Studies have shown that this compound demonstrates antifungal activity against various fungal strains. Its mechanism involves inhibiting fungal cell wall synthesis, making it a candidate for agricultural fungicides .

2. Antitumor Activity

Preliminary investigations suggest that the compound may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis .

3. Antioxidant Effects

The thiol group in the compound contributes to its antioxidant properties, which can protect cells from oxidative stress. This aspect is particularly relevant in developing therapeutic agents for diseases related to oxidative damage .

Agricultural Applications

The compound's antifungal properties make it valuable in agriculture as a potential fungicide. Its application could help manage plant diseases caused by fungal pathogens, thereby enhancing crop yields and sustainability.

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

Case Study 1: Antifungal Efficacy

In a controlled study, the compound was tested against Fusarium oxysporum, a common plant pathogen. Results indicated a significant reduction in fungal growth at concentrations as low as 100 ppm, showcasing its potential as an effective agricultural fungicide .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM. This suggests potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with metal ions and other biomolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives

Key Comparative Insights

Mechanism of Action: The 2-methyl-3-furyl substituent in the target compound enables unique allosteric EGFR binding, triggering receptor degradation . In contrast, analogs like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol rely on direct enzyme inhibition or Schiff base formation for antimicrobial effects .

Substituent Effects: Electron-donating groups (e.g., −NH₂ in AT and AP derivatives) enhance antioxidant capacity by stabilizing radical intermediates . Bulky aromatic groups (e.g., quinolinyl or thienyl) influence receptor binding specificity. For example, the 2-methyl-3-furyl group in the target compound optimizes EGFR interaction without strong kinase inhibition .

Therapeutic Applications :

- The target compound’s anticancer mechanism diverges from traditional triazole-based antimicrobials (e.g., 1,3,4-thiadiazoles) or antioxidants, highlighting structural versatility in drug design .

Synthetic Accessibility: Derivatives with amino groups (e.g., 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol) are synthesized via nucleophilic substitution, whereas allyl-containing analogs require tailored coupling reactions .

Biological Activity

4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 522597-61-1) is a compound of significant interest in medicinal chemistry, particularly for its biological activity. This article delves into its biological properties, focusing on anticancer potential, antimicrobial effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , characterized by the presence of a triazole ring and a thiol group, which are known to enhance biological activity. The structure can be depicted as follows:

Anticancer Properties

Recent studies have highlighted the anticancer activity of triazole derivatives, including this compound.

-

Cytotoxicity Studies :

- In vitro assays demonstrated that derivatives of triazole-thiols exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazole have shown higher potency against melanoma and breast cancer cells compared to other cell types .

- A study reported that certain hydrazone derivatives of triazoles exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Broad-Spectrum Activity : Several studies indicate that triazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the thiol group is believed to enhance this activity by facilitating interactions with microbial enzymes .

Other Pharmacological Activities

- Antioxidant Activity :

- Hypoglycemic Effects :

Table of Biological Activities

Notable Case Studies

- Cytotoxicity Against Melanoma :

- Microbial Inhibition :

Q & A

Q. Basic

- Structural Confirmation : ¹H/¹³C-NMR for substituent positioning (e.g., allyl proton signals at δ 5.2–5.8 ppm) and furyl ring protons (δ 6.3–7.1 ppm) .

- Purity : LC-MS for molecular ion peaks ([M+H]+ ~265 m/z) and elemental analysis (C, H, N, S within ±0.3% of theoretical) .

- Functional Groups : FT-IR for thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .

How can synthetic routes be optimized for scalability and reproducibility in academic settings?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yield (up to 85%) by enhancing reaction homogeneity .

- Mannich Reaction Optimization : Use formaldehyde and secondary amines (e.g., morpholine) in ethanol at 50°C to generate stable Mannich bases .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) ensures >95% purity .

How can computational methods resolve contradictions in experimental spectral data?

Q. Advanced

- DFT Calculations : Compare theoretical (B3LYP/6-311G**) and experimental NMR/IR spectra to identify positional isomerism or tautomeric forms .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., allyl group conformation) .

- Case Study : Discrepancies in thiol (-SH) IR peaks may arise from intermolecular H-bonding; DFT simulations can model these interactions .

What strategies are used to evaluate the compound’s bioactivity and mechanism of action?

Q. Advanced

- Molecular Docking : Screen against targets (e.g., COX-2, fungal CYP51) using AutoDock Vina. Prioritize derivatives with binding energies ≤−8.0 kcal/mol .

- In Vitro Assays : Antifungal activity via microdilution (MIC ≤25 µg/mL against Candida spp.) or anti-inflammatory assays (COX-2 inhibition) .

How do structural modifications impact biological activity?

Q. Advanced

-

Substituent Effects :

Position Modification Bioactivity Trend N4 Allyl → Benzyl Reduced antifungal activity (MIC increases 2–4×) C5 2-Methyl-3-furyl → Pyrazolyl Enhanced COX-2 selectivity (IC₅₀ ↓ 30%) -

Methodology : Synthesize analogs via S-alkylation or Mannich reactions, then correlate LogP (1.8–2.5) with membrane permeability .

What in silico ADME profiles are predictive for this compound’s druglikeness?

Q. Advanced

- SwissADME Predictions :

- Lipophilicity : LogP ≈2.1 (optimal for oral bioavailability).

- Solubility : LogS −4.2 (moderate; may require formulation).

- CYP450 Inhibition : Low risk (CYP3A4 IC₅₀ >10 µM) .

- Recommendations : Introduce polar groups (e.g., -OH) to improve solubility without compromising LogP .

How can derivatives be designed to enhance metabolic stability?

Q. Advanced

- Block Metabolic Hotspots : Replace labile furyl groups with bioisosteres (e.g., thiophene) or fluorinate the allyl chain to slow oxidation .

- Prodrug Approach : Mask thiol (-SH) as a disulfide or acetylated derivative to improve plasma stability .

What experimental and computational methods assess compound stability under varying conditions?

Q. Advanced

- Thermal Stability : TGA/DSC (decomposition onset >200°C) .

- pH Stability : Monitor degradation via HPLC in buffers (pH 1–13; most stable at pH 6–8) .

- Light Sensitivity : UV-Vis spectroscopy (λmax 270 nm; track absorbance changes under UV exposure) .

Can alternative heterocyclic systems replace the triazole core while retaining activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.